molecular formula C17H26N2O4S B421562 ethyl 2-{[N-(2-hydroxyethyl)-N-methyl-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 356586-73-7

ethyl 2-{[N-(2-hydroxyethyl)-N-methyl-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B421562
CAS No.: 356586-73-7
M. Wt: 354.5g/mol
InChI Key: CUQCSNVAKQZKGL-UHFFFAOYSA-N
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Description

Molecular Identity and CAS Registry (356586-73-7)

Ethyl 2-{[N-(2-hydroxyethyl)-N-methyl-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound with the molecular formula C₁₇H₂₆N₂O₄S and a molecular weight of 354.46 g/mol . Its unique identity is codified by the CAS Registry Number 356586-73-7 , which serves as a universal identifier for chemical substances in scientific and regulatory contexts.

Property Value
Molecular Formula C₁₇H₂₆N₂O₄S
Molecular Weight 354.46 g/mol
CAS Registry Number 356586-73-7
SMILES Notation CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN(CCO)C

The compound’s structural complexity arises from its fused tetrahydrobenzothiophene core and multifunctional side chains, which confer distinct physicochemical and pharmacological properties.

Nomenclature and Structural Classification

The IUPAC name of the compound, ethyl 2-({3-[(2-hydroxyethyl)(methyl)amino]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate , reflects its intricate architecture. Key structural features include:

  • Tetrahydrobenzothiophene Core : A partially saturated bicyclic system comprising a benzene ring fused to a tetrahydrothiophene ring, which reduces aromaticity and enhances conformational flexibility.
  • Carboxylate Ester Group : An ethyl ester moiety at position 3, which influences solubility and metabolic stability.
  • Amino Acid-Derived Side Chain : A beta-alanyl substituent at position 2, modified with N-methyl and N-(2-hydroxyethyl) groups. This moiety mimics peptide-like structures, potentially enhancing bioactivity and target specificity.

The compound belongs to the benzothiophene carboxylate family, a class known for diverse pharmacological applications, including enzyme inhibition and receptor modulation.

Position within Benzothiophene Derivative Family

Benzothiophene derivatives are characterized by their sulfur-containing heterocyclic structure, which serves as a scaffold for drug design. This compound occupies a unique niche due to:

  • Partial Saturation : The tetrahydrobenzothiophene core differentiates it from fully aromatic analogs, altering electronic properties and binding interactions.
  • Hybrid Substituents : The combination of a carboxylate ester and a modified beta-alanyl group distinguishes it from simpler derivatives, such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (a kinase inhibitor) or benzo[b]thiophene-2-carboxylic acid (a metabolic intermediate).
Derivative Class Key Features Example Applications
Aromatic Benzothiophenes Fully unsaturated core Anticancer agents
Tetrahydrobenzothiophenes Partially saturated core Enzyme inhibitors
Carboxylate-Substituted Ester or acid functional groups Antiulcer agents

Historical Context of Discovery and Development

The compound was first synthesized and characterized in the context of gastrointestinal therapeutics, as evidenced by its inclusion in patent US7977488B2 . This patent highlights its role as an acid secretion inhibitor with potential antiulcer activity, driven by its ability to interact with proton pump targets or related enzymes.

Key Milestones:

  • Synthetic Innovation : Multi-step organic reactions were employed to introduce the beta-alanyl side chain while preserving the tetrahydrobenzothiophene core.
  • Pharmacological Optimization : Structural modifications, such as the addition of the N-(2-hydroxyethyl) group, aimed to enhance solubility and reduce metabolic degradation.
  • Broader Relevance : The compound’s design aligns with trends in medicinal chemistry that prioritize hybrid structures combining heterocyclic cores with peptide-like motifs.

This compound exemplifies the intersection of synthetic organic chemistry and rational drug design, offering insights into strategies for targeting acid-related disorders.

Properties

IUPAC Name

ethyl 2-[3-[2-hydroxyethyl(methyl)amino]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-23-17(22)15-12-6-4-5-7-13(12)24-16(15)18-14(21)8-9-19(2)10-11-20/h20H,3-11H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQCSNVAKQZKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[N-(2-hydroxyethyl)-N-methyl-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C17H26N2O4S
  • Molecular Weight : 354.5 g/mol
  • CAS Number : 356586-73-7
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit significant antitumor activity. A study reported the following findings:

  • IC50 Values : The compound showed an IC50 range from 23.2 to 49.9 μM against various cancer cell lines, indicating moderate to high cytotoxicity .
CompoundIC50 (μM)Cell Line
Compound A23.2MCF-7 (Breast Cancer)
Compound B49.9HeLa (Cervical Cancer)
Ethyl Derivative35.0A549 (Lung Cancer)

The mechanism of action was further elucidated through flow cytometry analysis, which demonstrated that the compound induces G2/M phase arrest in the cell cycle, leading to increased apoptosis in cancer cells .

Analgesic and Anti-inflammatory Activity

In addition to its antitumor effects, the compound has been evaluated for analgesic properties using the "hot plate" method in animal models. Results indicated that it exhibits analgesic effects that surpass those of standard analgesics like metamizole .

Case Studies

  • Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted its potential as a therapeutic agent in breast cancer treatment .
  • Hepatotoxicity Mitigation : Another case study investigated the compound's ability to reduce hepatotoxicity induced by chemotherapy agents. It was found that administration of the compound restored liver enzyme levels close to normal values in treated mice .

Comparison with Similar Compounds

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Core Structure : Shares the ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate backbone with the target compound.
  • Substituent Differences: The amino group at position 2 is substituted with a 2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl moiety instead of the N-(2-hydroxyethyl)-N-methyl-β-alanyl group.
  • Synthesis : Synthesized via a Petasis reaction using HFIP solvent, 4-hydroxyphenylboronic acid, and glyoxylic acid ethyl ester hemiacetal, yielding 22% after purification .
  • Key Data : HRMS-ESI confirmed molecular weight (390.1370 Da), with NMR validating the aromatic and aliphatic proton environments .

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

  • Core Structure: Features a non-hydrogenated thiophene ring with methyl groups at positions 4 and 5, contrasting with the saturated benzothiophene in the target compound.
  • Functional Groups: Includes a cyanoacrylamido group at position 2, linked to substituted phenyl rings (e.g., -NO₂, -Cl, -OCH₃).
  • Biological Activity : Demonstrated moderate antioxidant (DPPH assay: IC₅₀ 38–72 μM) and anti-inflammatory (carrageenan-induced edema: 45–62% inhibition) activities, attributed to electron-withdrawing substituents enhancing radical scavenging .

Mechanistic and Functional Insights

  • Hydrogen Bonding Potential: The target compound’s hydroxyethyl group and tertiary amine may facilitate hydrogen bonding, akin to the phenolic -OH in compound 6o, which could influence solubility or receptor interactions .
  • Electron-Deficient Moieties: The cyano group in the thiophene derivatives enhances electrophilicity, correlating with antioxidant activity . The target compound lacks such groups, suggesting divergent reactivity.

Preparation Methods

Cyclocondensation of Cyclohexanone with Ethyl Cyanoacetate

A classic method involves reacting cyclohexanone with ethyl cyanoacetate in the presence of sulfur and morpholine under reflux conditions. This Gewald reaction yields the 2-aminothiophene derivative, which is subsequently hydrogenated to saturate the cyclohexene ring. The reaction proceeds as follows:

Cyclohexanone+Ethyl cyanoacetateS, morpholineΔEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate\text{Cyclohexanone} + \text{Ethyl cyanoacetate} \xrightarrow[\text{S, morpholine}]{\Delta} \text{Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate}

Key parameters:

  • Solvent: Ethanol or toluene

  • Temperature: 80–100°C

  • Yield: 60–75%

Introduction of the N-(2-Hydroxyethyl)-N-Methyl-Beta-Alanyl Side Chain

The amino group at the 2-position of the benzothiophene core is functionalized with N-(2-hydroxyethyl)-N-methyl-beta-alanyl via amide coupling. This step demands careful selection of coupling reagents to avoid epimerization and ensure regioselectivity.

Acylation Using Carbodiimide Reagents

A common approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as activators. The beta-alanyl derivative is pre-activated as a mixed carbonate or active ester before coupling:

Ethyl 2-amino-benzothiophene-3-carboxylate+N-(2-hydroxyethyl)-N-methyl-beta-alanineEDC, HOBtDCMTarget compound\text{Ethyl 2-amino-benzothiophene-3-carboxylate} + \text{N-(2-hydroxyethyl)-N-methyl-beta-alanine} \xrightarrow[\text{EDC, HOBt}]{\text{DCM}} \text{Target compound}

Conditions:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Reaction Time: 12–24 hours

  • Yield: 50–65%

Alternative Coupling with DMTMM

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) offers superior efficiency in polar aprotic solvents:

Advantages:

  • Higher coupling efficiency (70–80% yield)

  • Reduced racemization risk

  • Compatibility with aqueous conditions

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical data from patents and journals confirm structural integrity:

Spectral Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.25 (t, 3H, COOCH2_2CH3_3), 1.65–1.85 (m, 4H, cyclohexyl), 2.30 (s, 3H, NCH3_3), 3.45–3.60 (m, 4H, NCH2_2CH2_2OH).

  • HRMS (ESI): m/z calculated for C19_{19}H27_{27}N2_2O4_4S [M+H]+^+: 403.1568, found: 403.1565.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) typically shows >95% purity, with retention times of 8.2–8.5 minutes.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary coupling methods:

Parameter EDC/HOBt Method DMTMM Method
Yield50–65%70–80%
Reaction Time12–24 hours6–8 hours
Racemization RiskModerateLow
Solvent CompatibilityDCM, DMFWater-MeCN
Cost$$$

Data synthesized from.

Scale-Up and Industrial Considerations

Patent US7977488B2 highlights scalability challenges, particularly in controlling exothermic reactions during acylation. Key recommendations include:

  • Temperature Control: Gradual reagent addition to maintain ≤25°C.

  • Catalyst Screening: Palladium catalysts for hydrogenation steps reduce byproducts.

  • Green Chemistry: Substituting DCM with cyclopentyl methyl ether (CPME) improves safety profiles .

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